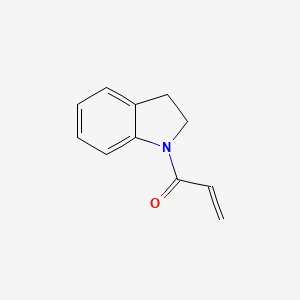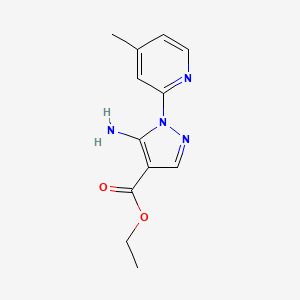![molecular formula C11H13N3 B3207797 methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine CAS No. 1048983-27-2](/img/structure/B3207797.png)
methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine
描述
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a compound that features an imidazole ring substituted with a phenyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules
作用机制
Target of Action
The primary target of imidazole-containing compounds, such as methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, is often the cytochrome P-450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
Imidazole compounds inhibit the C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This interaction leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Biochemical Pathways
The inhibition of the C-14α demethylation of lanosterol disrupts the normal biochemical pathways in fungi. The accumulation of C-14α methylsterols and the reduction of ergosterol concentrations affect the integrity of the fungal cytoplasmic membrane, leading to impaired fungal growth .
Pharmacokinetics
Imidazole compounds are known for their broad range of chemical and biological properties . Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . .
Result of Action
The molecular and cellular effects of the action of imidazole compounds are primarily seen in their antifungal activity. By inhibiting the production of ergosterol, these compounds disrupt the integrity of the fungal cell membrane, leading to impaired growth and potential cell death .
生化分析
Biochemical Properties
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.
From Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles using dehydrogenating catalysts such as platinum on alumina.
From α-Halo Ketones: This method involves the reaction of α-halo ketones with formamide under heating conditions.
Marckwald Synthesis: This method involves the reaction of α-amino ketones with formamide under heating conditions.
Amino Nitrile Method: This method involves the cyclization of amino nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials, cost, and desired yield.
化学反应分析
Types of Reactions
Oxidation: Imidazole derivatives can undergo oxidation reactions to form various oxidized products.
Substitution: Imidazole derivatives can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives.
科学研究应用
Chemistry
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is used as a building block in the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold for the development of new chemical entities .
Biology
In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists/antagonists. They are also used in the study of protein-ligand interactions .
Medicine
Imidazole derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as antimicrobial, antifungal, and anticancer agents .
Industry
In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and in the production of polymers and resins .
相似化合物的比较
Similar Compounds
Benzimidazole: Contains a fused benzene and imidazole ring.
Histidine: An essential amino acid containing an imidazole ring.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobicity and potential for π-π interactions, while the methylamine group increases its basicity and nucleophilicity .
属性
IUPAC Name |
N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVLCDHNFUPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048983-27-2 | |
| Record name | methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


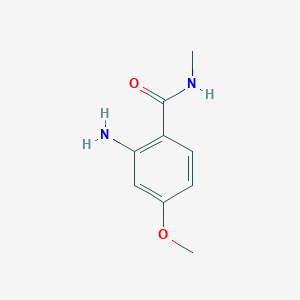
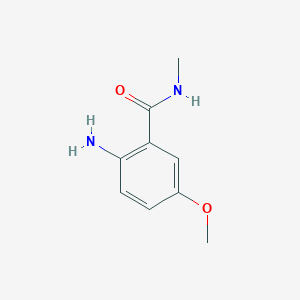
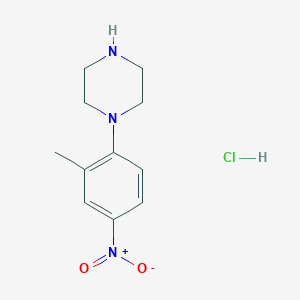
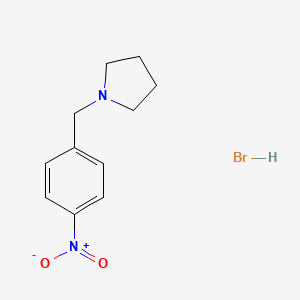
![N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3207768.png)
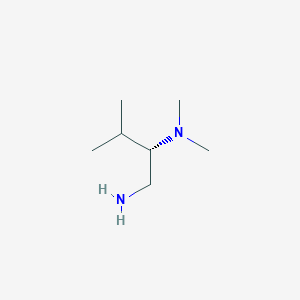
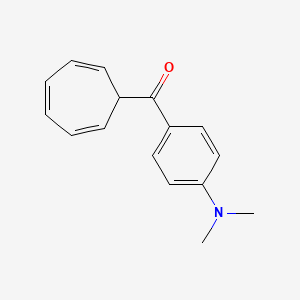
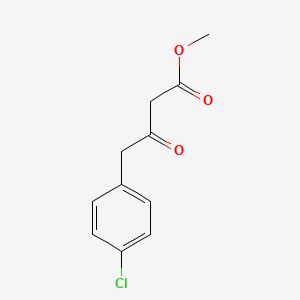
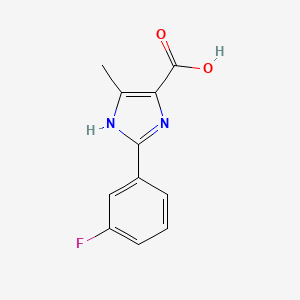
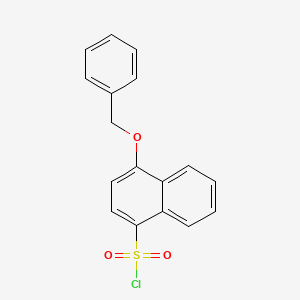

![Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B3207795.png)
